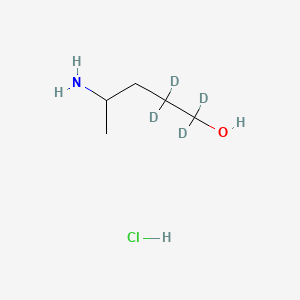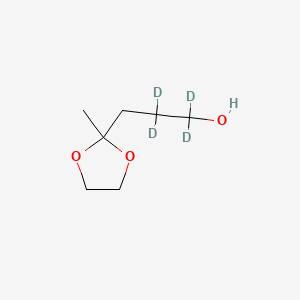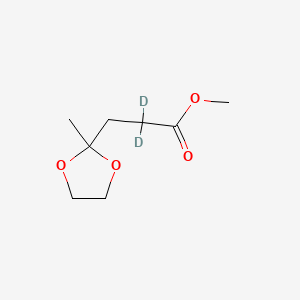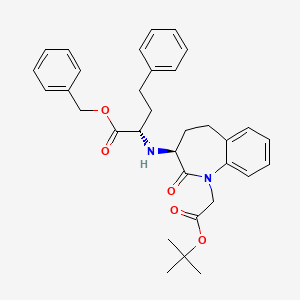
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an ester-protected metabolite of benazepril . It is the active metabolite of benazepril and acts as an inhibitor of angiotensin-converting enzyme .
Molecular Structure Analysis
The molecular formula of this compound is C33H38N2O5 . The molecular weight is 542.67 . The SMILES representation isCC(C)(C)OC(=O)CN1C2=C(CCN@HC(=O)OCC3=CC=CC=C3)C1=O)C=CC=C2 . Physical And Chemical Properties Analysis
This compound is soluble in Chloroform and Ethyl Acetate . It should be stored at -20° C .科学的研究の応用
Pharmacodynamic and Pharmacokinetic Properties
Benazepril is known for its conversion in vivo to its active form, benazeprilat. It effectively decreases blood pressure in patients with mild to moderately severe hypertension. Benazepril has been compared to other antihypertensive agents, showing at least equivalent efficacy. It also has beneficial effects on cardiac function and improves symptoms and exercise capacity in patients with congestive heart failure. Its pharmacokinetic properties ensure effectiveness when administered as a single daily dose, highlighting its importance in hypertension management and potential in heart failure treatment (Balfour & Goa, 1991).
Glycine-Site NMDA Receptor Antagonists
Research on glycine-site NMDA receptor antagonists, including derivatives like benzyl esters, indicates their promise in treating central and peripheral nervous system disorders. These compounds, by modulating the glycine site on the NMDA receptor, show potential in treating conditions such as cerebral ischemia, epilepsy, head injury, and schizophrenia. However, achieving suitable in vivo activity poses challenges, notably due to the difficulty in crossing the blood-brain barrier (Kulagowski & Leeson, 1995).
Plant Abiotic Stress Resistance
The roles of glycine betaine (GB) and proline, substances related to the chemical nature of benazeprilat benzyl ester, in improving plant abiotic stress resistance have been explored. These organic osmolytes, which accumulate in response to environmental stresses, have demonstrated positive effects on enzyme and membrane integrity, aiding in osmotic adjustment in stressed plants. This research area provides an interesting angle on the broader applications of similar compounds in enhancing plant resilience to adverse conditions (Ashraf & Foolad, 2007).
Etherification Processes
The etherification process of glycerol, involving tert-butyl alcohol, results in various ether compounds. This process is relevant to the synthesis and modification of chemical compounds like benazeprilat benzyl ester. Understanding these reaction mechanisms can provide insights into the production and potential applications of these and related compounds in industrial and pharmaceutical contexts (Palanychamy et al., 2022).
Synthetic and Biological Applications
The synthesis and application of compounds derived from o-phenylenediamines, which could include chemical relatives of benazeprilat benzyl ester, have been explored for their therapeutic potential. The studies cover a range of synthetic methods and biological applications, indicating the versatility of these compounds in medicinal chemistry (Ibrahim, 2011).
作用機序
Target of Action
The primary target of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a decrease in blood volume and blood pressure .
Pharmacokinetics
It is known that benazepril, the parent drug, is metabolized in the liver where the cleavage of the ester group takes place .
Result of Action
The primary result of the action of this compound is a reduction in blood pressure. This is achieved through the inhibition of the RAAS, leading to vasodilation, decreased blood volume, and decreased cardiac and vascular resistance .
特性
IUPAC Name |
benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCSKKNSVKJXAY-NSOVKSMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675669 |
Source


|
| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356838-13-5 |
Source


|
| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

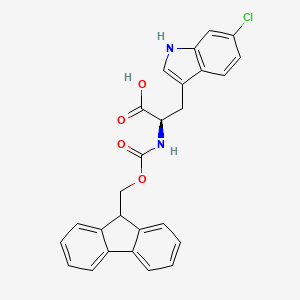

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)
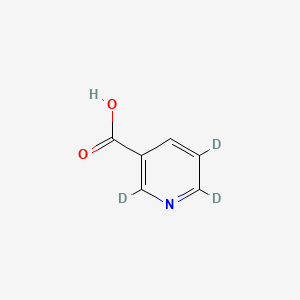
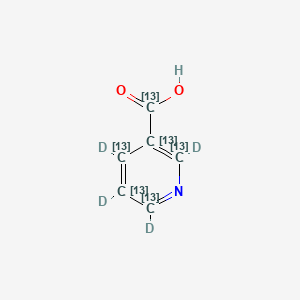

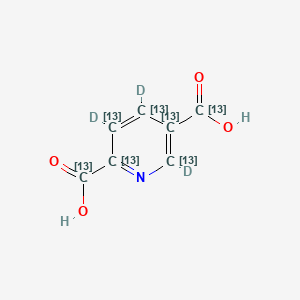
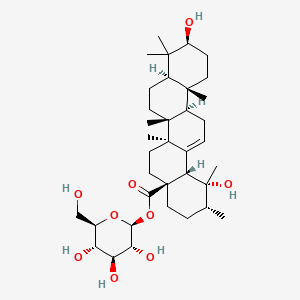
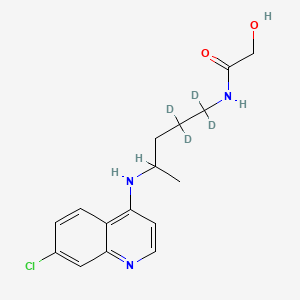
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
